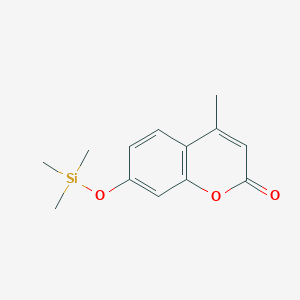

4-Methyl-7-trimethylsiloxycoumarin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-7-trimethylsilyloxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3Si/c1-9-7-13(14)15-12-8-10(5-6-11(9)12)16-17(2,3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQOZLBDGGWMFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20460228 | |

| Record name | 4-Methyl-7-[(trimethylsilyl)oxy]-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67909-31-3 | |

| Record name | 4-Methyl-7-[(trimethylsilyl)oxy]-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67909-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-7-[(trimethylsilyl)oxy]-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Photophysics of 4-Methyl-7-trimethylsiloxycoumarin: A Technical Guide for Researchers

This guide provides an in-depth technical overview of the spectral properties of 4-Methyl-7-trimethylsiloxycoumarin, a fluorescent molecule of significant interest in life sciences and materials science. Designed for researchers, scientists, and drug development professionals, this document elucidates the core photophysical characteristics, outlines methodologies for its synthesis and analysis, and provides insights into its potential applications.

Introduction: The Coumarin Scaffold and the Significance of the 7-Position

Coumarins are a prominent class of benzopyrone-based fluorophores renowned for their robust fluorescence and environmental sensitivity. Their utility as fluorescent probes, laser dyes, and components in bio-imaging is well-established. The spectral properties of coumarins are profoundly influenced by the nature and position of substituents on the coumarin ring. The 7-position, in particular, is a critical determinant of the molecule's photophysical behavior. Electron-donating groups at this position, such as hydroxyl (-OH), alkoxy (-OR), and amino (-NR2) groups, often lead to strong fluorescence in the blue-to-green region of the visible spectrum.

This guide focuses on this compound, a derivative where the hydroxyl group of the common 7-hydroxy-4-methylcoumarin is protected with a trimethylsilyl (TMS) group. This modification can influence solubility, stability, and interaction with the local environment, thereby subtly modulating its spectral characteristics.

Synthesis of this compound

The synthesis of this compound is typically achieved through the silylation of 7-hydroxy-4-methylcoumarin. The foundational 7-hydroxy-4-methylcoumarin is commonly synthesized via the Pechmann condensation of resorcinol with ethyl acetoacetate in the presence of an acid catalyst, such as sulfuric acid.

Protocol: Pechmann Condensation for 7-Hydroxy-4-methylcoumarin

-

Reaction Setup: In a flask, combine resorcinol and ethyl acetoacetate.

-

Acid Catalysis: Slowly add a strong acid catalyst (e.g., concentrated sulfuric acid) to the mixture while cooling in an ice bath to control the exothermic reaction.

-

Reaction Progression: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture into ice-water to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

Protocol: Silylation of 7-Hydroxy-4-methylcoumarin

-

Reactant Preparation: Dissolve 7-hydroxy-4-methylcoumarin in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Silylating Agent: Add a silylating agent, such as trimethylsilyl chloride (TMSCl), to the solution. A base, like triethylamine or pyridine, is often included to neutralize the HCl generated during the reaction.

-

Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Isolation: After the reaction, the mixture is typically washed with water to remove the salt byproduct. The organic layer is then dried and the solvent evaporated to yield the this compound product.

Caption: Synthetic workflow for this compound.

Spectral Properties of this compound

The trimethylsiloxy group is electronically similar to a methoxy group, both being weakly electron-donating. This suggests that the spectral characteristics will be comparable to those of 7-hydroxy and 7-methoxy-4-methylcoumarin.

Estimated Spectral Data

The following table summarizes the estimated spectral properties of this compound based on the known values for 7-hydroxy-4-methylcoumarin. These values are expected to be in a similar range, with minor shifts depending on the solvent environment.

| Property | Estimated Value | Basis for Estimation |

| Absorption Maximum (λabs) | ~320 - 360 nm | Based on the absorption maxima of 7-hydroxy-4-methylcoumarin in various solvents. |

| Emission Maximum (λem) | ~440 - 460 nm | Based on the emission maxima of 7-hydroxy-4-methylcoumarin in various solvents. |

| Stokes Shift | ~80 - 140 nm | Calculated from the estimated absorption and emission maxima. |

| Molar Extinction Coefficient (ε) | High (in the order of 104 M-1cm-1) | Characteristic of coumarin derivatives. |

| Fluorescence Quantum Yield (ΦF) | Moderate to High | Expected to be similar to 7-hydroxy-4-methylcoumarin. |

| Fluorescence Lifetime (τ) | ~1 - 4 ns | Typical range for coumarin fluorophores. |

Factors Influencing Spectral Properties

The photophysical properties of coumarins, including this compound, are highly sensitive to the surrounding environment. Key factors include:

-

Solvent Polarity: Increasing solvent polarity generally leads to a bathochromic (red) shift in the emission spectrum due to the stabilization of the more polar excited state.

-

Hydrogen Bonding: The trimethylsiloxy group is a weaker hydrogen bond acceptor compared to the hydroxyl group. This may result in less pronounced solvatochromic shifts in protic solvents compared to 7-hydroxy-4-methylcoumarin.

-

pH: Unlike 7-hydroxy-4-methylcoumarin, which exhibits different spectral properties in its neutral and anionic forms, the fluorescence of this compound is expected to be largely pH-independent in the physiological range due to the absence of an acidic proton.

Caption: Factors influencing the spectral properties of the coumarin.

Experimental Characterization

To precisely determine the spectral properties of this compound, a series of spectroscopic measurements are required.

Protocol: UV-Visible Absorption Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane). The concentration should be adjusted to have an absorbance between 0.1 and 1.0 at the absorption maximum.

-

Measurement: Record the absorption spectrum using a UV-Visible spectrophotometer, scanning a wavelength range that covers the expected absorption of the coumarin (e.g., 200-500 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λabs). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law if the concentration and path length are known.

Protocol: Fluorescence Spectroscopy

-

Sample Preparation: Use a very dilute solution of the compound (absorbance < 0.1 at the excitation wavelength) in a fluorescence-grade solvent to avoid inner filter effects.

-

Excitation and Emission Spectra:

-

To obtain the emission spectrum, excite the sample at its λabs and scan the emission wavelengths.

-

To obtain the excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan the excitation wavelengths. The excitation spectrum should ideally match the absorption spectrum.

-

-

Data Analysis: Determine the wavelength of maximum emission (λem).

Protocol: Fluorescence Quantum Yield Determination

The fluorescence quantum yield (ΦF) is typically determined relative to a well-characterized standard.

-

Standard Selection: Choose a fluorescent standard with a known quantum yield and absorption/emission in a similar spectral region (e.g., quinine sulfate in 0.1 M H2SO4).

-

Measurement: Measure the absorbance and integrated fluorescence intensity of both the sample and the standard under identical experimental conditions.

-

Calculation: The quantum yield is calculated using the following equation:

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Protocol: Fluorescence Lifetime Measurement

Fluorescence lifetime (τ) is measured using time-resolved fluorescence spectroscopy, typically with techniques like Time-Correlated Single Photon Counting (TCSPC).

-

Instrumentation: Utilize a TCSPC system with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive detector.

-

Measurement: Excite the sample and measure the decay of the fluorescence intensity over time.

-

Data Analysis: The fluorescence decay data is fitted to an exponential function to determine the lifetime (τ).

Potential Applications

The unique properties of this compound make it a promising candidate for various applications:

-

Fluorescent Probes: Its sensitivity to the local environment can be exploited to develop probes for sensing changes in polarity or viscosity in biological systems or materials. The TMS group can also serve as a cleavable protecting group, enabling the design of "turn-on" fluorescent probes that respond to specific chemical stimuli.

-

Drug Development: The coumarin scaffold is a common feature in many biologically active compounds. The trimethylsiloxy derivative can be used as a building block in the synthesis of novel therapeutic agents, where its fluorescence can aid in tracking the molecule's distribution and metabolism.

-

Materials Science: Incorporation of this fluorophore into polymers or sol-gels can lead to the development of fluorescent materials for applications in sensing, imaging, and optical devices.

Conclusion

This compound is a versatile fluorophore with significant potential in diverse scientific fields. While direct experimental data on its spectral properties are scarce, reliable estimations can be made based on the well-characterized 7-hydroxy-4-methylcoumarin. The synthetic accessibility and tunable properties of the coumarin core, coupled with the unique characteristics imparted by the trimethylsiloxy group, position this compound as a valuable tool for researchers and developers. Further experimental characterization will undoubtedly unveil new applications and deepen our understanding of its photophysical behavior.

References

- Suratwala, T., Gardlund, Z., Davidson, K., Uhlmann, D. R., & Peyghambarian, N. (1998). Photophysical properties of silylated coumarin dyes in silica sol-gels. Journal of Sol-Gel Science and Technology, 11(2), 179-188.

Sources

Unveiling the Luminescent Heart: A Technical Guide to the Fluorescence Mechanism of 4-Methyl-7-trimethylsiloxycoumarin

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the fluorescence mechanism of 4-methyl-7-trimethylsiloxycoumarin, a versatile fluorophore with significant potential in chemical sensing and bio-imaging. We will dissect the core principles governing its light-emitting properties, from its fundamental electronic structure to the dynamic processes that dictate its fluorescence quantum yield and environmental sensitivity. This document moves beyond a simple recitation of facts to provide a causal understanding of the experimental choices and theoretical models that form the foundation of our knowledge in this field.

Introduction: The Allure of the Coumarin Scaffold

Coumarins represent a prominent class of fluorescent molecules, prized for their high quantum yields, photostability, and tunable photophysical properties.[1] The inherent fluorescence of the coumarin core arises from its rigid, planar benzopyrone structure, which supports efficient π-electron delocalization. The fluorescence characteristics of coumarin derivatives are exquisitely sensitive to the nature and position of substituents on this core scaffold. Electron-donating groups at the 7-position and electron-withdrawing groups at the 3- or 4-positions are known to enhance the intramolecular charge transfer (ICT) character of the molecule, often leading to brighter and more environmentally sensitive fluorescence.[2]

This compound is a derivative of the well-studied 7-hydroxy-4-methylcoumarin (4-methylumbelliferone). The introduction of the trimethylsilyl (TMS) group at the 7-position offers a unique handle for modulating the fluorescence properties and for designing "turn-on" fluorescent probes.

The Core Fluorescence Mechanism: A Tale of Charge Transfer

The fluorescence of this compound, like other 7-substituted coumarins, is fundamentally governed by an intramolecular charge transfer (ICT) process upon photoexcitation.

Ground State (S₀) to Excited State (S₁) Transition

Upon absorption of a photon of appropriate energy, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In coumarins with an electron-donating group at the 7-position, the HOMO is typically localized on the electron-rich benzene ring, including the substituent at the 7-position. The LUMO, conversely, is predominantly located on the electron-deficient pyrone ring.

The trimethylsiloxy (-OSi(CH₃)₃) group at the 7-position acts as an electron-donating group, albeit with different characteristics compared to a hydroxyl or amino group. The oxygen atom's lone pairs can donate electron density to the aromatic ring through resonance.

The Role of the Trimethylsilyl Group

The trimethylsilyl group has a dual electronic nature. While silicon is more electropositive than carbon, suggesting an electron-releasing inductive effect, when directly attached to a π-system, silyl groups can also exhibit electron-withdrawing character through σ-π conjugation.[3] However, in the case of a trimethylsiloxy group, the intervening oxygen atom's electron-donating resonance effect is expected to be the dominant factor influencing the coumarin's electronic properties.

The presence of the bulky and non-polar TMS group also sterically hinders interactions with the solvent in the immediate vicinity of the 7-position, which can influence the excited-state dynamics.

Intramolecular Charge Transfer in the Excited State

Following excitation to the S₁ state, a rapid intramolecular charge transfer occurs, leading to a significant redistribution of electron density. The 7-trimethylsiloxy group pushes electron density towards the pyrone ring, resulting in a more polarized excited state with a larger dipole moment compared to the ground state.[4][5] This ICT state is the primary emissive state.

Figure 1: Jablonski diagram illustrating the intramolecular charge transfer (ICT) process in this compound.

The "Turn-On" Fluorescence Mechanism: The Power of Desilylation

A key feature of this compound is its utility as a pro-fluorophore. The trimethylsiloxy group can be selectively cleaved by certain chemical species, most notably fluoride ions, to regenerate the highly fluorescent 7-hydroxy-4-methylcoumarin. This desilylation event leads to a dramatic change in the fluorescence properties, forming the basis of a "turn-on" sensing mechanism.

Upon cleavage of the Si-O bond, the weakly fluorescent or non-fluorescent this compound is converted to the brightly fluorescent 7-hydroxy-4-methylcoumarin anion (in the presence of a base) or the neutral phenol. This results in a significant increase in fluorescence intensity and often a shift in the emission wavelength.

Figure 2: Schematic of the "turn-on" fluorescence sensing mechanism via desilylation.

Environmental Effects on Fluorescence: Solvatochromism

The significant change in dipole moment between the ground and excited states of this compound makes its fluorescence highly sensitive to the polarity of its environment, a phenomenon known as solvatochromism.[2][6]

In polar solvents, the more polar ICT excited state is stabilized to a greater extent than the less polar ground state. This leads to a decrease in the energy gap between the S₁ and S₀ states, resulting in a red-shift (bathochromic shift) of the fluorescence emission to longer wavelengths. Conversely, in non-polar solvents, the emission is typically observed at shorter wavelengths (blue-shifted).

This property is invaluable for probing the microenvironment of biological systems or for developing sensors that respond to changes in solvent polarity.

Synthesis of this compound

The synthesis of this compound is typically a two-step process. First, the coumarin core is synthesized, followed by the silylation of the hydroxyl group.

Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Condensation)

The most common method for synthesizing the 7-hydroxy-4-methylcoumarin scaffold is the Pechmann condensation.[7][8] This acid-catalyzed reaction involves the condensation of a phenol (resorcinol) with a β-ketoester (ethyl acetoacetate).

Protocol 1: Pechmann Condensation

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add resorcinol and ethyl acetoacetate.

-

Acid Catalyst: Cool the flask in an ice bath and slowly add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, while stirring. Maintain the temperature below 10 °C during the addition.

-

Reaction: Allow the reaction mixture to stir at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture into ice-water to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 7-hydroxy-4-methylcoumarin.

Step 2: Silylation of 7-Hydroxy-4-methylcoumarin

The hydroxyl group of 7-hydroxy-4-methylcoumarin can be converted to a trimethylsiloxy group using a silylating agent.

Protocol 2: Silylation

-

Reaction Setup: Dissolve 7-hydroxy-4-methylcoumarin in a dry, aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Base: Add a suitable base, such as triethylamine or imidazole, to the solution.

-

Silylating Agent: Slowly add a silylating agent, such as trimethylsilyl chloride (TMSCl), to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Experimental Characterization of Fluorescence Properties

A thorough understanding of the fluorescence mechanism requires quantitative characterization of the photophysical properties of this compound.

Solvatochromism Study

Protocol 3: Solvatochromism Analysis

-

Sample Preparation: Prepare dilute solutions of this compound in a series of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol). The concentration should be low enough to ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Absorption and Emission Spectra: For each solution, record the absorption spectrum using a UV-Vis spectrophotometer and the fluorescence emission spectrum using a spectrofluorometer.

-

Data Analysis: Plot the Stokes shift (the difference in wavenumbers between the absorption and emission maxima) against a solvent polarity function, such as the Lippert-Mataga plot, to evaluate the change in dipole moment upon excitation.[9][10]

Fluorescence Quantum Yield Measurement

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It can be determined relative to a well-characterized standard.[3][4]

Protocol 4: Relative Fluorescence Quantum Yield Determination

-

Standard Selection: Choose a fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Sample Preparation: Prepare a series of solutions of both the standard and the sample in the same solvent at different concentrations, ensuring the absorbance at the excitation wavelength is between 0.01 and 0.1.

-

Spectra Acquisition: Record the absorption and fluorescence emission spectra for each solution.

-

Data Analysis: Integrate the area under the corrected fluorescence emission spectrum for each solution. Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The quantum yield of the sample (Φx) can be calculated using the following equation:

Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. The subscripts 'x' and 'st' refer to the sample and the standard, respectively.[3]

Fluorescence Quenching Studies

Fluorescence quenching experiments can provide insights into the accessibility of the fluorophore to other molecules and the nature of their interactions.[11][12][13]

Protocol 5: Fluorescence Quenching Assay

-

Sample Preparation: Prepare a solution of this compound at a fixed concentration. Prepare a stock solution of the quencher molecule.

-

Titration: Aliquot the fluorophore solution into a series of cuvettes. Add increasing concentrations of the quencher to each cuvette.

-

Fluorescence Measurement: Record the fluorescence intensity of each solution at the emission maximum.

-

Data Analysis: Plot the ratio of the fluorescence intensity in the absence of the quencher (F₀) to the intensity in the presence of the quencher (F) against the quencher concentration ([Q]). This is known as a Stern-Volmer plot. The nature of the quenching (static or dynamic) can be determined from the linearity and temperature dependence of this plot.

Theoretical and Computational Insights

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for elucidating the electronic structure and excited-state properties of fluorescent molecules.[14][15][16][17][18]

For this compound, DFT calculations can be used to:

-

Optimize the ground state geometry.

-

Calculate the HOMO and LUMO energy levels and their spatial distribution, providing a visual representation of the orbitals involved in the electronic transition.

-

Determine the ground state dipole moment.

TD-DFT calculations can then be used to:

-

Predict the vertical excitation energies, which correspond to the absorption maxima.

-

Optimize the geometry of the first excited state (S₁).

-

Calculate the emission energies from the optimized S₁ state, corresponding to the fluorescence maxima.

-

Determine the excited-state dipole moment, providing a quantitative measure of the charge transfer character.

These computational studies provide a molecular-level understanding that complements experimental observations and helps to rationalize the observed photophysical properties.

Applications and Future Perspectives

The unique fluorescence mechanism of this compound, particularly its "turn-on" response upon desilylation, makes it a highly attractive candidate for various applications, including:

-

Fluorescent Probes for Anions: As a chemodosimeter for fluoride ions and other species that can cleave the Si-O bond.

-

Bio-imaging: For the detection of specific enzymes or reactive species in biological systems that can trigger the desilylation reaction.

-

Materials Science: As a component in smart materials that respond to chemical stimuli with a fluorescent signal.

Future research in this area will likely focus on fine-tuning the selectivity and sensitivity of these probes by modifying the silyl group and the coumarin core. Furthermore, the development of two-photon absorbing analogues will enable deeper tissue imaging with reduced photodamage.

Conclusion

The fluorescence of this compound is a fascinating interplay of its electronic structure, excited-state dynamics, and interaction with its environment. The core mechanism is driven by intramolecular charge transfer, modulated by the electron-donating trimethylsiloxy group. This understanding, coupled with the ability to trigger a dramatic "turn-on" fluorescence response through desilylation, provides a robust platform for the design of next-generation fluorescent sensors and imaging agents. This guide has provided a comprehensive overview of the theoretical principles, synthetic strategies, and experimental methodologies required to harness the full potential of this versatile fluorophore.

References

-

A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. Retrieved from [Link]

-

CHM 423 Quantum Yield. (n.d.). Scribd. Retrieved from [Link]

-

Herz, E., Burns, A., Lee, S. F., & Wiesner, U. (2010). Relative quantum yield measurements of coumarin encapsulated in core-shell silica nanoparticles. Journal of Fluorescence, 20(1), 67–72. [Link]

-

Coumarin fluorescence dequenching assay. (a), Schematic representation... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

-

Fluorescence quantum yield measurement. (2021, March 10). JASCO Global. Retrieved from [Link]

-

Relative Quantum Yield Measurements of Coumarin Encapsulated in Core-Shell Silica Nanoparticles | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. (n.d.). Retrieved from [Link]

-

Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. (n.d.). Edinburgh Instruments. Retrieved from [Link]

-

Onda, M., Noguchi, H., Yamano, Y., Nakayama, H., & Itoh, M. (2021). Synthesis of a Coumarin-Based PPARγ Fluorescence Probe for Competitive Binding Assay. International Journal of Molecular Sciences, 22(8), 4034. [Link]

-

Solvatochromic Study of Coumarin in Pure and Binary Solvents with Computational Insights into Dipole Moment, Reactivity, and Stabilization Energy. (2025). Journal of Fluorescence, 35(11), 11395–11407. [Link]

-

Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution. (n.d.). Molecules, 18(11), 13467–13482. [Link]

-

Polarized Helical Coumarins:[3][4] Sigmatropic Rearrangement and Excited-State Intramolecular Proton Transfer. (n.d.). Molecules, 25(1), 133. [Link]

-

Solvatochromism and electronic structure of coumarin derivative | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

High Quantum Yield and pH sensitive Fluorescence dyes Based on Coumarin Derivatives: Fluorescence Characteristics and Theoretical Study. (n.d.). RSC Advances. Retrieved from [Link]

-

Fluorescence Quenching-Based Mechanism for Determination of Hypochlorite by Coumarin-Derived Sensors. (n.d.). Molecules, 24(12), 2294. [Link]

-

Monitoring protein interactions and dynamics with solvatochromic fluorophores. (n.d.). Current Opinion in Chemical Biology, 17(4), 656–662. [Link]

-

Attachable Solvatochromic Fluorophores and Bioconjugation Studies. (n.d.). Organic Letters, 15(18), 4826–4829. [Link]

-

High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. (n.d.). RSC Advances, 4(93), 51436–51442. [Link]

-

Exploring solvatochromism in Nile Blue 690 dye: Evaluating dipole moments across the ground and excited states. (2024). Results in Chemistry, 7, 101458. [Link]

-

Comparison of photophysical properties of 4-methyl-6-methoxy and 4-methyl-7-methoxy coumarins. (n.d.). ResearchGate. Retrieved from [Link]

-

Fluorescence quenching of coumarins by halide ions. (2004). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(4), 757–763. [Link]

-

An Investigation of Solvatochromic Behavior. (n.d.). Retrieved from [Link]

-

A Diphenylamine-Functionalized[4]Helicene as a Solvatochromic Fluorescent Sensor for Methanol: Synthesis, Photophysics, and Computational Analysis. (2025). The Journal of Physical Chemistry B. [Link]

-

DFT/TD-DFT calculations, spectroscopic characterizations (FTIR, NMR, UV–vis), molecular docking and enzyme inhibition study of 7-benzoyloxycoumarin | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Photophysics of a coumarin in different solvents: use of different solvatochromic models. (2014). Photochemistry and Photobiology, 90(4), 734–746. [Link]

-

Fluorescent 7-Substituted Coumarin Dyes: Solvatochromism and NLO Studies. (2019). Journal of Fluorescence, 29(1), 121–135. [Link]

-

Synthesis of novel substituted 7-(benzylideneamino)-4-methyl-2H-chromen-2-one derivatives as anti-inflammatory and analgesic agents. (2008). Archiv der Pharmazie, 341(11), 696–700. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. (2013). Journal of Kerbala University, 11(2). Retrieved from [Link]

-

Benchmarking TD-DFT against vibrationally-resolved absorption spectra at room temperature. (n.d.). IRIS Unimore. Retrieved from [Link]

-

Synthesis of N-substituted 7-amino-4-methyl-2H-chromen-2-ones 2–12. (n.d.). ResearchGate. Retrieved from [Link]

-

4-Methyl-7-(4-nitrophenoxy)-2H-chromen-2-one. (n.d.). DNA Perfection. Retrieved from [Link]

-

SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(3), 555-561. Retrieved from [Link]

-

Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1) a. Concentrated H... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

-

Excited-state calculations with TD-DFT: from benchmarks to simulations in complex environments. (2011). Physical Chemistry Chemical Physics, 13(38), 16977–16988. [Link]

-

Spectroscopic investigation, DFT and TD-DFT calculations of 7-(Diethylamino) Coumarin (C466) | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Excited-state calculations with TD-DFT: From benchmarks to simulations in complex environments. (n.d.). ResearchGate. Retrieved from [Link]

-

Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one. (2016). Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 12), 1797–1800. [Link]

-

4,5,7-Trimethyl-2H-chromen-2-one. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis and quantum chemical studies of methyl 2-(4-methyl-2-oxo-2h-chromen-7-yloxy) acetate derivatives. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chem.uci.edu [chem.uci.edu]

- 4. jasco-global.com [jasco-global.com]

- 5. Solvatochromic Study of Coumarin in Pure and Binary Solvents with Computational Insights into Dipole Moment, Reactivity, and Stabilization Energy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photophysics of a coumarin in different solvents: use of different solvatochromic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 10. krypton.mnsu.edu [krypton.mnsu.edu]

- 11. researchgate.net [researchgate.net]

- 12. Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. iris.unimore.it [iris.unimore.it]

- 16. Excited-state calculations with TD-DFT: from benchmarks to simulations in complex environments - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Whitepaper: 4-Methyl-7-trimethylsiloxycoumarin - A Versatile Tool in Modern Chemical and Biological Research

An In-Depth Technical Guide for Researchers

Abstract: This technical guide provides an in-depth exploration of 4-Methyl-7-trimethylsiloxycoumarin, a key derivative of the widely recognized fluorophore, 7-hydroxy-4-methylcoumarin (4-MU). We delve into the fundamental chemistry of the trimethylsilyl (TMS) protecting group, which imparts unique functionalities to the coumarin scaffold. This document details its synthesis, mechanism of action, and primary applications as a fluorogenic probe and a strategic intermediate in complex organic synthesis. The protocols and mechanistic explanations herein are designed for researchers, scientists, and drug development professionals seeking to leverage this compound's properties for advanced sensing applications and the synthesis of novel bioactive molecules.

The 4-Methylcoumarin Core: A Privileged Scaffold

Coumarins are a class of benzopyrone compounds found extensively in nature and are renowned for their significant biological activities and unique photochemical properties.[1][2] The 7-hydroxy-4-methylcoumarin (hymecromone or 4-MU) substructure is particularly noteworthy. Its phenolic hydroxyl group at the 7-position is crucial for its strong fluorescence and also serves as a reactive handle for chemical modification.[3] Derivatives of 4-MU are foundational in the development of pharmaceuticals, including anticancer, antimicrobial, and antioxidant agents, as well as in the creation of fluorescent probes for biochemical assays.[4][5][6]

The strategic modification of the 7-hydroxyl group is a common approach to modulate the compound's properties. One of the most effective and versatile modifications is the introduction of a trimethylsilyl (TMS) group, forming this compound. This conversion temporarily masks the reactive hydroxyl group, enabling a range of applications that would otherwise be inaccessible.

The Chemistry of the Trimethylsilyl (TMS) Ether

The utility of this compound is rooted in the chemistry of the silicon-oxygen bond. The TMS group, -Si(CH₃)₃, serves as an excellent protecting group for alcohols and phenols.[7]

2.1. Key Properties of the TMS Group:

-

Chemical Inertness: The silyl ether is stable under many reaction conditions, including those involving strong bases, Grignard reagents, and certain oxidizing or reducing agents, which would react with a free hydroxyl group.[8][9]

-

Increased Volatility: Silylation reduces intermolecular hydrogen bonding, making the compound more volatile and amenable to analysis by techniques like gas chromatography-mass spectrometry (GC-MS).[7]

-

Facile and Selective Cleavage: The most critical feature of the TMS group is its predictable and clean removal under mild conditions that do not affect the rest of the molecule.[9]

2.2. Deprotection (Cleavage) Mechanisms The Si-O bond is readily cleaved by two primary methods:

-

Fluoride Ion-Mediated Cleavage: Fluoride sources, such as tetrabutylammonium fluoride (TBAF), are highly effective. The exceptional strength of the Silicon-Fluoride (Si-F) bond provides a strong thermodynamic driving force for the reaction, displacing the coumarin oxygen.[8][10] This method is highly selective and widely used.

-

Acid-Catalyzed Hydrolysis: Mild acidic conditions can hydrolyze the silyl ether back to the hydroxyl group.[9]

The fluoride-mediated deprotection is a cornerstone of this compound's application in sensing.

Caption: Mechanism of TMS ether cleavage by a fluoride ion.

Synthesis of this compound

The synthesis is a robust two-step process. First, the coumarin core is created, followed by the silylation of the hydroxyl group.

3.1. Step 1: Pechmann Condensation to form 7-Hydroxy-4-methylcoumarin This classic condensation reaction forms the coumarin ring system from a phenol and a β-ketoester under acidic conditions.[11][12][13]

Protocol 3.1: Pechmann Condensation

-

Preparation: In a 250 mL beaker, chill 20 mL of concentrated sulfuric acid to below 10°C in an ice bath.[11][14]

-

Reactant Mixture: In a separate flask, dissolve 5.5 g of resorcinol in 6.5 mL of ethyl acetoacetate.[11][13]

-

Reaction: Add the resorcinol solution dropwise to the cold, stirring sulfuric acid, ensuring the temperature remains below 10°C.[14]

-

Incubation: After the addition is complete, let the mixture stand at room temperature for 18-24 hours. The solution will darken and become viscous.

-

Precipitation: Pour the reaction mixture slowly into 200 mL of a stirred ice-water slurry. A precipitate will form.[11]

-

Isolation & Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold water, and recrystallize from a 70:30 ethanol-water mixture to yield pure 7-hydroxy-4-methylcoumarin as a pale yellow or white solid.[11]

3.2. Step 2: Silylation of the 7-Hydroxyl Group This step introduces the TMS protecting group.

Protocol 3.2: Trimethylsilylation

-

Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.76 g (10 mmol) of 7-hydroxy-4-methylcoumarin and 1.21 g (12 mmol) of triethylamine (a base) in 50 mL of anhydrous dichloromethane.[8][9]

-

Reaction: Cool the solution to 0°C in an ice bath. Add 1.3 mL (11 mmol) of trimethylsilyl chloride (TMSCl) dropwise with stirring.[7][8]

-

Incubation: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding 20 mL of a saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.

Caption: Two-step synthesis of this compound.

Application I: Fluorogenic Probe for Analyte Detection

A primary application of this compound is in the design of "turn-on" fluorescent probes. The core principle is that the silylated coumarin is either non-fluorescent or weakly fluorescent, while the deprotected 7-hydroxy-4-methylcoumarin product is highly fluorescent.[3] An analyte that can trigger the cleavage of the Si-O bond, such as the fluoride ion, will induce a dramatic increase in fluorescence intensity, allowing for sensitive detection.

| Property | This compound | 7-Hydroxy-4-methylcoumarin |

| Fluorescence | Very Weak / Quenched | Strong |

| Excitation Max (approx.) | N/A | ~320-360 nm |

| Emission Max (approx.) | N/A | ~450-460 nm[3] |

| Key Feature | TMS ether masks fluorescence | Free phenol enables fluorescence |

Protocol 4.1: Fluoride Ion Detection Assay

-

Stock Solutions: Prepare a 1 mM stock solution of this compound in a suitable organic solvent like acetonitrile or DMSO. Prepare a series of standard fluoride solutions (e.g., using sodium fluoride) in the desired buffer system (e.g., HEPES buffer, pH 7.4).

-

Assay Preparation: In a 96-well microplate, add buffer to each well. Add the fluoride standards to achieve a range of final concentrations (e.g., 0-100 µM).

-

Initiation: Add the this compound stock solution to each well to a final concentration of 10 µM. Mix gently.

-

Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.

-

Measurement: Measure the fluorescence intensity using a plate reader with excitation set to ~360 nm and emission set to ~455 nm.

-

Analysis: Plot the fluorescence intensity against the fluoride concentration. The resulting calibration curve can be used to determine the concentration of fluoride in unknown samples.

Application II: Strategic Intermediate in Organic Synthesis

In drug development and materials science, it is often necessary to perform chemical modifications on the coumarin scaffold at positions other than the 7-hydroxyl group. The acidic proton of the phenol can interfere with many common reactions, such as those involving organometallics or strong bases. This compound serves as an ideal protected intermediate.

The general workflow follows a Protect → React → Deprotect strategy:

-

Protect: The 7-hydroxyl group of 4-MU is protected with the TMS group.

-

React: Chemical transformations (e.g., bromination, nitration, or coupling reactions) are performed on other parts of the molecule.[12][15]

-

Deprotect: The TMS group is selectively removed using TBAF or mild acid to reveal the 7-hydroxyl group on the newly functionalized coumarin.

This strategy has been instrumental in creating libraries of coumarin derivatives for screening for biological activity, such as anticancer and antimicrobial properties.[6][16]

Caption: Workflow for using the TMS-protected coumarin as a synthetic intermediate.

References

-

Study.com. (n.d.). Trimethylsilyl | TMS Definition, Structure & Protecting Groups. [Link]

-

Chemistry Stack Exchange. (2021). Mechanism for removal of trimethylsilyl directly bonded to carbons. [Link]

-

Aure Chemical. (n.d.). Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. [Link]

-

ResearchGate. (n.d.). The mechanism of trimethylsilylation of hydroxyl groups with.... [Link]

-

Wikipedia. (n.d.). Trimethylsilyl group. [Link]

-

IOPscience. (n.d.). Study on the Photochemical Reaction Process of 4-methyl-7- Hydroxycoumarin and Its Mechanism by Multi-Spectroscopic Technologies. [Link]

-

ResearchGate. (n.d.). Mechanism diagram of photochemical reaction of 4-methyl-7-hydroxycoumarin. [Link]

-

PubMed. (2009). A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice. [Link]

-

YouTube. (2023). 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). [Link]

-

PubMed. (n.d.). Synthesis of new 7-substituted 4-methylcoumarin derivatives of antimicrobial activity. [Link]

-

PubMed. (2013). 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties. [Link]

-

ResearchGate. (2022). MICROWAVE-ASSISTED SYNTHESIS OF 4-METHYL COUMARINS, THEIR ANTIOXIDANT AND ANTIBACTERIAL ACTIVITIES. [Link]

-

ResearchGate. (n.d.). Scheme 6. Using 7-(diethylamino)-4-methyl coumarin (A, compound 48) and.... [Link]

-

PubMed Central (PMC). (2022). Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes. [Link]

-

PubMed. (2015). Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. [Link]

-

SciSpace. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. [Link]

-

ResearchGate. (n.d.). New metal complexes of 4-methyl-7-hydroxycoumarin sodium salt and their pharmacological activity. [Link]

-

PubMed. (n.d.). Efficacy of 4-methyl-7-hydroxy coumarin derivatives against vectors Aedes aegypti and Culex quinquefasciatus. [Link]

-

YouTube. (2020). Synthesis of 7-Hydroxy-4-Methylcoumarin from Resorcinol | Recrystallization. [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin. [Link]

-

Sathyabama Institute of Science and Technology. (n.d.). Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph. [Link]

-

Slideshare. (n.d.). Synthesis of 7 hydroxy-4-methyl coumarin. [Link]

-

International Journal of Current Microbiology and Applied Sciences. (2019). Bioactivity of 7-Hydroxy 4-Methyl Coumarin. [Link]

-

ResearchGate. (n.d.). Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Buy 8-Acetyl-7-hydroxy-4-methylcoumarin | 2555-29-5 [smolecule.com]

- 5. 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 8. Trimethylsilyl | TMS Definition, Structure & Protecting Groups | Study.com [study.com]

- 9. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. m.youtube.com [m.youtube.com]

- 12. scispace.com [scispace.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Efficacy of 4-methyl-7-hydroxy coumarin derivatives against vectors Aedes aegypti and Culex quinquefasciatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of new 7-substituted 4-methylcoumarin derivatives of antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methyl-7-trimethylsiloxycoumarin synthesis from 7-hydroxy-4-methylcoumarin

<An In-depth Technical Guide to the Synthesis of 4-Methyl-7-trimethylsiloxycoumarin from 7-hydroxy-4-methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in organic synthesis, from its precursor, 7-hydroxy-4-methylcoumarin. The guide delves into the underlying principles of the trimethylsilylation reaction, offers detailed, field-proven experimental protocols, and discusses the critical aspects of purification and characterization. By explaining the causality behind experimental choices, this document aims to equip researchers with the necessary knowledge to perform this synthesis efficiently and safely, ensuring high yield and purity of the final product.

Introduction: The Strategic Importance of Silyl Protecting Groups in Coumarin Chemistry

Coumarins are a significant class of naturally occurring and synthetic benzopyran-2-one derivatives that exhibit a wide array of biological activities.[1] 7-hydroxy-4-methylcoumarin, in particular, serves as a versatile starting material for the synthesis of various pharmacologically active compounds and fluorescent probes.[2][3] However, the presence of the reactive hydroxyl group at the 7-position can interfere with subsequent chemical transformations.

To overcome this challenge, the hydroxyl group is often temporarily protected. The trimethylsilyl (TMS) group is an ideal choice for this purpose due to its ease of introduction, chemical inertness under many reaction conditions, and facile removal under mild protocols.[4][5][6] The conversion of 7-hydroxy-4-methylcoumarin to this compound effectively masks the phenolic hydroxyl group, allowing for selective reactions at other sites of the molecule.[6] This trimethylsilyloxy derivative is more volatile and soluble in nonpolar organic solvents, which can be advantageous for certain applications and analytical techniques.[4]

This guide will focus on the practical aspects of this silylation reaction, providing a robust framework for its successful implementation in a laboratory setting.

The Chemistry of Trimethylsilylation: Mechanism and Key Considerations

The synthesis of this compound from 7-hydroxy-4-methylcoumarin is a nucleophilic substitution reaction at the silicon atom of a silylating agent. The phenolic hydroxyl group of the coumarin acts as the nucleophile.

Reaction Mechanism

The most common method for this transformation involves the reaction of 7-hydroxy-4-methylcoumarin with a trimethylsilylating agent, such as trimethylsilyl chloride (TMSCl), in the presence of a base. The mechanism proceeds as follows:

-

Deprotonation: The base (e.g., triethylamine, pyridine, or imidazole) deprotonates the acidic phenolic hydroxyl group of 7-hydroxy-4-methylcoumarin to form a more nucleophilic phenoxide ion.

-

Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic silicon atom of the trimethylsilyl chloride.

-

Chloride Displacement: This attack leads to the displacement of the chloride leaving group, forming the desired this compound and a salt byproduct (e.g., triethylammonium chloride).

This reaction is typically fast and efficient under mild conditions.[5][6]

Causality Behind Experimental Choices

-

Choice of Silylating Agent: While TMSCl is widely used due to its reactivity and cost-effectiveness, other silylating agents like hexamethyldisilazane (HMDS) or N,O-bis(trimethylsilyl)acetamide (BSA) can also be employed.[4][7][8] HMDS is often preferred for its less corrosive nature and the formation of ammonia as a byproduct, which is easily removed.[8]

-

Role of the Base: The base is crucial for neutralizing the HCl generated when using TMSCl and for activating the hydroxyl group.[5] Tertiary amines like triethylamine are commonly used as they are non-nucleophilic and readily form a filterable salt.

-

Solvent Selection: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are typically used to prevent the hydrolysis of the silylating agent and the product.[7]

Experimental Protocol: A Validated Step-by-Step Methodology

This section provides a detailed and self-validating protocol for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 7-hydroxy-4-methylcoumarin | ≥98% | Commercially Available | Ensure it is dry. |

| Trimethylsilyl chloride (TMSCl) | ≥99% | Commercially Available | Handle in a fume hood. |

| Triethylamine (TEA) | ≥99.5%, anhydrous | Commercially Available | Store over molecular sieves. |

| Dichloromethane (DCM) | Anhydrous | Commercially Available | Store under an inert atmosphere. |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a dry, 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 7-hydroxy-4-methylcoumarin (1.76 g, 10 mmol).

-

Solvent Addition: Add anhydrous dichloromethane (40 mL) to the flask and stir the mixture until the coumarin is fully dissolved.

-

Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add triethylamine (2.1 mL, 15 mmol) to the stirred solution.

-

Silylating Agent Addition: Add trimethylsilyl chloride (1.9 mL, 15 mmol) dropwise to the reaction mixture over 5-10 minutes. A white precipitate of triethylammonium chloride will form.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:4 v/v). The product will have a higher Rf value than the starting material.

-

Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the triethylammonium chloride precipitate. Wash the filter cake with a small amount of anhydrous DCM.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[9][10]

-

Isolation and Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a white to off-white solid. The structure and purity should be confirmed by analytical techniques such as NMR and Mass Spectrometry.[11][12][13]

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Data

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum will show a characteristic singlet at around 0.3 ppm corresponding to the nine equivalent protons of the trimethylsilyl group. The aromatic protons and the methyl group of the coumarin core will also be present with slight shifts compared to the starting material.

-

¹³C NMR: The carbon NMR will show a peak for the methyl carbons of the TMS group near 0 ppm.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The broad O-H stretching band of the starting material (around 3200-3400 cm⁻¹) will be absent in the product spectrum. New peaks corresponding to Si-C and Si-O bonds will be observed.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the mass of this compound.

Expected Yield and Purity

Following the described protocol, typical yields for this reaction are in the range of 85-95%. The purity of the final product, as determined by HPLC or qNMR, should be ≥98%.

Deprotection Strategies: Regenerating the Hydroxyl Group

The utility of the TMS protecting group lies in its facile removal. The trimethylsilyloxy group can be easily cleaved to regenerate the parent hydroxyl group under mild conditions.[14]

Common Deprotection Methods

-

Acidic Conditions: Treatment with dilute aqueous acids, such as HCl or acetic acid, readily hydrolyzes the silyl ether.[5]

-

Fluoride Ion Sources: Reagents such as tetrabutylammonium fluoride (TBAF) in THF are highly effective for cleaving the strong Si-O bond due to the even stronger Si-F bond that is formed.[5][14][15] This method is particularly useful when other acid-sensitive functional groups are present in the molecule.[16]

-

Base-Catalyzed Methanolysis: Mild basic conditions, such as potassium carbonate in methanol, can also be employed for deprotection.[15]

Conclusion: A Robust and Versatile Synthetic Tool

The synthesis of this compound from 7-hydroxy-4-methylcoumarin is a fundamental and highly efficient transformation in organic chemistry. The use of the trimethylsilyl protecting group provides a reliable strategy to temporarily mask the reactive phenolic hydroxyl group, thereby enabling a broader range of subsequent chemical modifications to the coumarin scaffold. The protocols and principles outlined in this guide offer a solid foundation for researchers to confidently and successfully perform this synthesis, paving the way for the development of novel coumarin-based compounds with significant potential in drug discovery and materials science.

References

- Bhadja, V. G., & Trivedi, A. M. (2017). Synthesis and characterization of new 7-hydroxy-4-methyl coumarin incorporated flavanone and isoxazoline derivatives. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 7(3), 274-278.

-

Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. Retrieved from [Link]

-

Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]

- Ghorbani-Vaghei, R., & Veisi, H. (2009). An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals u. Journal of the Iranian Chemical Society, 6(3), 639-646.

- Khan, A. T., & Mondal, E. (2005). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Synlett, 2005(13), 2037-2040.

-

Scribd. (n.d.). Synthesis 7 Hydroxy 4 Methyl Coumarin. Retrieved from [Link]

-

Study.com. (n.d.). Trimethylsilyl | TMS Definition, Structure & Protecting Groups. Retrieved from [Link]

-

Wikipedia. (2023). Trimethylsilyl group. Retrieved from [Link]

-

YouTube. (2023). 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). Retrieved from [Link]

- Zhang, Z., et al. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. Journal of Chemical and Pharmaceutical Research, 8(8), 86-92.

-

Aure Chemical. (n.d.). Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. Retrieved from [Link]

-

Fiveable. (n.d.). TMSCl Definition - Organic Chemistry Key Term. Retrieved from [Link]

- Google Patents. (n.d.). CN101723925A - Preparation method of 7-hydroxy-4-methylcoumarin.

-

MDPI. (2024). Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. Retrieved from [Link]

-

PubMed. (1992). 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review. Retrieved from [Link]

-

PubMed. (2013). Purification of coumarin compounds from Cortex fraxinus by adsorption chromatography. Retrieved from [Link]

-

PubMed. (2017). Protecting and Leaving Functions of Trimethylsilyl Groups in Trimethylsilylated Silicates for the Synthesis of Alkoxysiloxane Oligomers. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent. Retrieved from [Link]

-

ResearchGate. (n.d.). General derivatization mechanism for phenol with MTBSTFA. Retrieved from [Link]

-

ResearchGate. (n.d.). Photocatalytic Silylation of Aryl Alkynoates: Synthesis of Silylated Coumarins. Retrieved from [Link]

-

ResearchGate. (n.d.). Plausible pathway for the formation of 7-hydroxy-4-methylcoumarin over meglumine. Retrieved from [Link]

-

ResearchGate. (n.d.). The mechanism of trimethylsilylation of hydroxyl groups with hexamethyldisilazane (HMDS) in promoted by (P2O5/Al2O3). Retrieved from [Link]

-

ResearchGate. (n.d.). Trimethylsilylation of alcohols and phenols with HMDS-catalyzed [nano-MCM-41@(CH2)3-1-methylimidazole]Br3. Retrieved from [Link]

-

ResearchGate. (2022). What are the techniques that can be use to purify coumarins ?. Retrieved from [Link]

-

Sathyabama Institute of Science and Technology. (n.d.). Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph. Retrieved from [Link]

-

Semantic Scholar. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Retrieved from [Link]

-

ChemRxiv. (n.d.). Photocatalytic Silylation of Aryl Alkynoates: Synthesis of Silylated Coumarins : We report a highly efficient protoco. Retrieved from [Link]

-

Preprints.org. (2023). Biocatalytic Silylation: The Condensation of Phenols and Alco- hols with Triethylsilanol. Retrieved from [Link]

Sources

- 1. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 2. youtube.com [youtube.com]

- 3. scispace.com [scispace.com]

- 4. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 5. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]

- 6. fiveable.me [fiveable.me]

- 7. researchgate.net [researchgate.net]

- 8. Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Purification of coumarin compounds from Cortex fraxinus by adsorption chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies | Semantic Scholar [semanticscholar.org]

- 12. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies [ouci.dntb.gov.ua]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4-Methyl-7-trimethylsiloxycoumarin: Synthesis, Properties, and Applications in Drug Development

This guide provides a comprehensive technical overview of 4-Methyl-7-trimethylsiloxycoumarin, a key intermediate in the synthesis of various biologically active compounds. We will delve into its chemical structure, physicochemical properties, detailed synthetic and deprotection protocols, and its strategic importance in the field of drug development. This document is intended for researchers, scientists, and professionals in organic synthesis and medicinal chemistry.

Introduction: The Strategic Role of Silyl Ethers in Coumarin Chemistry

Coumarin derivatives are a prominent class of heterocyclic compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anticoagulant properties.[1][2] 4-methylumbelliferone (7-hydroxy-4-methylcoumarin) is a particularly noteworthy member of this family, exhibiting significant potential in cancer therapy and other medicinal applications.[1][3] However, the presence of a reactive phenolic hydroxyl group in 4-methylumbelliferone often necessitates the use of protecting groups during multi-step syntheses to achieve selective transformations at other positions of the coumarin scaffold.

The trimethylsilyl (TMS) group is a widely employed protecting group for hydroxyl functions due to its ease of introduction, stability under various non-aqueous reaction conditions, and facile removal under mild protocols.[4] this compound is the silylated derivative of 4-methylumbelliferone, serving as a crucial intermediate that masks the reactive hydroxyl group, thereby enabling a broader range of chemical modifications on the coumarin core. This guide will provide a detailed exploration of this versatile synthetic building block.

Chemical Structure and Physicochemical Properties

This compound, with the chemical formula C13H16O3Si, is characterized by the fusion of a benzene and a pyrone ring, forming the core coumarin structure. A methyl group is attached at the C4 position, and a trimethylsiloxy group (-OSi(CH3)3) is linked to the C7 position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 67909-31-3 | [5] |

| Molecular Formula | C13H16O3Si | [5] |

| Molecular Weight | 248.35 g/mol | [5] |

| Appearance | Predicted: White to off-white solid | General observation for similar compounds |

| Melting Point | Experimental data not readily available. | N/A |

| Solubility | Predicted: Soluble in aprotic organic solvents (e.g., THF, DCM, Chloroform), insoluble in water. | General knowledge of silyl ethers |

Synthesis of this compound

The synthesis of this compound is a straightforward silylation reaction of the commercially available 4-methylumbelliferone. The choice of silylating agent and reaction conditions is critical to ensure high yield and purity.

Rationale for Experimental Choices

The protection of the phenolic hydroxyl group of 4-methylumbelliferone as a trimethylsilyl ether is typically achieved using a silylating agent such as trimethylsilyl chloride (TMSCl) in the presence of a base. The base, commonly a tertiary amine like triethylamine (Et3N) or imidazole, serves two primary purposes: it deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide, and it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation. An aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) is used to dissolve the reactants and facilitate the reaction.

Experimental Protocol: Synthesis

Materials:

-

4-methylumbelliferone (7-hydroxy-4-methylcoumarin)

-

Trimethylsilyl chloride (TMSCl)

-

Triethylamine (Et3N) or Imidazole

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.

Procedure:

-

To a solution of 4-methylumbelliferone (1.0 eq) in anhydrous THF or DCM (10 mL per mmol of substrate) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq) or imidazole (2.0 eq).

-

Cool the mixture to 0 °C using an ice bath.

-

Add trimethylsilyl chloride (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a saturated aqueous NaHCO3 solution.

-

Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO4 or Na2SO4, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~7.5 | d | 1H | H-5 | Downfield shift due to proximity to the pyrone ring. |

| ~6.8 | dd | 1H | H-6 | Aromatic proton with ortho and meta coupling. |

| ~6.7 | d | 1H | H-8 | Aromatic proton with meta coupling. |

| ~6.1 | s | 1H | H-3 | Vinylic proton of the pyrone ring. |

| ~2.4 | s | 3H | C4-CH₃ | Methyl group attached to the pyrone ring. |

| ~0.3 | s | 9H | Si(CH₃)₃ | Protons of the three methyl groups on the silicon atom. |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~161 | C-2 (C=O) | Carbonyl carbon of the lactone. |

| ~159 | C-7 | Aromatic carbon attached to the silyloxy group. |

| ~155 | C-9 | Quaternary aromatic carbon. |

| ~152 | C-4 | Quaternary vinylic carbon. |

| ~126 | C-5 | Aromatic CH. |

| ~114 | C-3 | Vinylic CH. |

| ~113 | C-6 | Aromatic CH. |

| ~111 | C-10 | Quaternary aromatic carbon. |

| ~102 | C-8 | Aromatic CH. |

| ~18 | C4-CH₃ | Methyl carbon. |

| ~0 | Si(CH₃)₃ | Methyl carbons of the TMS group. |

Table 4: Predicted Key IR and Mass Spectrometry Data

| Technique | Key Peaks/Fragments | Rationale for Prediction |

| FT-IR (cm⁻¹) | ~1720 (C=O stretch), ~1610 (C=C stretch), ~1250 (Si-C stretch), ~840 (Si-O stretch) | Absence of broad O-H stretch from the precursor. Presence of characteristic lactone carbonyl and Si-C/Si-O stretches. |

| Mass Spec (m/z) | 248 (M+), 233 ([M-CH₃]+), 176 ([M-Si(CH₃)₃+H]+) | Molecular ion peak corresponding to the molecular weight. Loss of a methyl group from the TMS moiety. Loss of the entire TMS group to give the parent 4-methylumbelliferone cation. |

Deprotection to Regenerate 4-methylumbelliferone

The removal of the TMS group is a critical step to unmask the hydroxyl functionality for subsequent reactions or to obtain the final biologically active product. Deprotection can be achieved under various mild conditions.

Rationale for Experimental Choices

The silicon-oxygen bond is labile to both acidic and fluoride-based reagents.[6] Mild acidic conditions, such as acetic acid in aqueous THF, can effectively cleave the silyl ether.[6] However, fluoride ion sources, like tetrabutylammonium fluoride (TBAF), are often preferred due to their high efficiency and selectivity under neutral or slightly basic conditions. The high affinity of fluoride for silicon drives the cleavage reaction.

Experimental Protocol: Deprotection

Materials:

-

This compound

-

Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

-

Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in THF (10 mL per mmol).

-

Add TBAF solution (1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture for 30-60 minutes, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with a saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield pure 4-methylumbelliferone.

Deprotection Workflow Diagram

Caption: Workflow for the deprotection of this compound.

Applications in Drug Development

The primary utility of this compound lies in its role as a protected intermediate in the synthesis of more complex derivatives of 4-methylumbelliferone. The parent compound, 4-methylumbelliferone, has demonstrated a range of promising biological activities:

-

Anticancer Activity: It has been shown to possess anti-cancer properties against various cancer cell lines, including skin cancer.[2][7] Its mechanisms of action are multifaceted and can involve the downregulation of key signaling pathways and the induction of apoptosis.[7]

-

Anti-inflammatory and Antioxidant Effects: 4-methylumbelliferone and its derivatives have been investigated for their anti-inflammatory and antioxidant activities.[2][8]

-

Other Biological Activities: Various derivatives of 4-methylumbelliferone have been synthesized and evaluated for a wide array of biological effects, including antibacterial and antifungal properties.[8]

The trimethylsilylated form allows for selective chemical modifications at other positions of the coumarin ring, such as the C3, C5, C6, or C8 positions, without interference from the acidic phenolic proton. This strategic protection is essential for building a library of novel coumarin derivatives for structure-activity relationship (SAR) studies in drug discovery programs.[1]

Conclusion

This compound is a valuable synthetic intermediate that facilitates the exploration of the chemical space around the biologically active 4-methylumbelliferone scaffold. While detailed physicochemical and spectroscopic data for this specific compound are not widely published, its synthesis and deprotection follow well-established and reliable protocols. Understanding the principles behind its formation and cleavage is essential for any researcher working on the synthesis of novel coumarin-based therapeutic agents. This guide provides the necessary theoretical and practical framework to effectively utilize this compound in drug development and medicinal chemistry research.

References

-

Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin. Oriental Journal of Chemistry.

-

Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Pharmaceutical Biology.

-

4-Hydroxy-7-methylcoumarin | C10H8O3. PubChem.

-

4-Methyl-7-diethylaminocoumarin | C14H17NO2. PubChem.

-

The Synthesis and Characterization of 7-Hydroxy-4-Methylcoumarin and the Investigation of the Fluorescence Properties of Its 7-Hydroxy-4-Methylcoumarin-Chitosan Films. ResearchGate.

-

SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences.

-

Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia. Journal of Molecular Catalysis A: Chemical.

-

Synthesis, characterisation and X-ray diffraction studies of 8-(4-phenyl-2-azothiazolyl)-7 -hydroxy-4-methylcoumarin. Indian Journal of Chemistry.

-

Synthesis of 4-methylumbelliferyl glycosides for the detection of α- and β-D-galactopyranosaminidases. ResearchGate.

-

4,5,7-Trimethyl-2H-chromen-2-one. PubChem.

-

Deprotection of Silyl Ethers. Gelest.

-

This compound | CAS No.67909-31-3. Mol-Instincts.

-

4-Methylumbelliferone (Hymecromone). MedChemExpress.

-

A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice. European Journal of Pharmacology.

-

Some reagents used for trimethylsilylation. ResearchGate.

-

7-Hydroxy-4-methylcoumarin. ChemBK.

-

4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties. Food Chemistry.

-

Synthesis of 7 hydroxy-4-methyl coumarin. SlideShare.

-

(PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. ResearchGate.

-

An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals u. Journal of Chemical Research.

-

7-(Diethylamino)-4-methyl-2H-chromen-2-one. BLDpharm.

-

TMS Alcohol Protecting Group Using Silyl Ether. YouTube.

-

Spectrum [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)]. AAT Bioquest.

-

A Researcher's Guide to the Selective Deprotection of Trimethylsilyl Ethers in the Presence of tert-Butyldiphenylsilyl Ether. Benchchem.

-